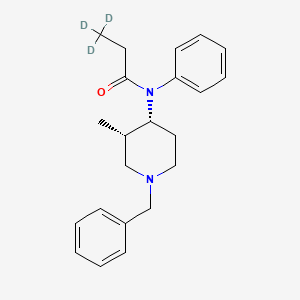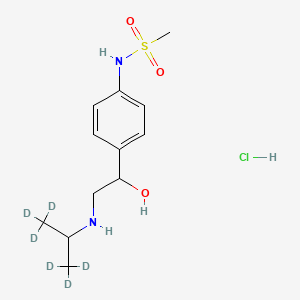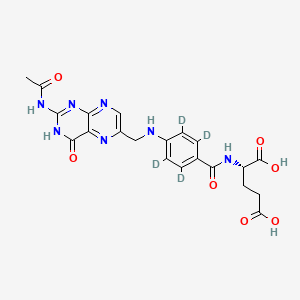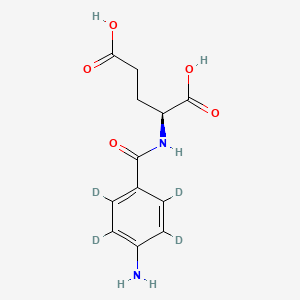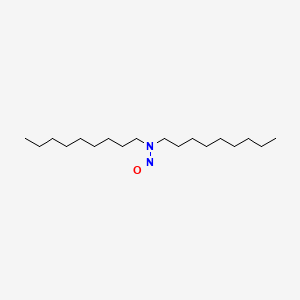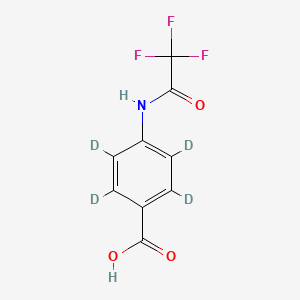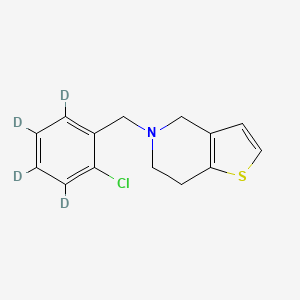
Ticlopidine-d4
Descripción general
Descripción
Ticlopidine-d4 is a deuterated form of ticlopidine, a thienopyridine compound known for its antiplatelet properties. The deuterium substitution in this compound enhances its stability and allows for more precise pharmacokinetic studies. Ticlopidine itself is used to prevent thrombotic strokes and other conditions related to blood clot formation by inhibiting platelet aggregation .
Aplicaciones Científicas De Investigación
Ticlopidine-d4 is widely used in scientific research due to its enhanced stability and isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of ticlopidine.
Biology: Studied for its effects on platelet aggregation and blood clot formation.
Medicine: Investigated for its potential in treating conditions related to thrombotic events.
Industry: Utilized in the development of new antiplatelet agents and for quality control in pharmaceutical manufacturing
Mecanismo De Acción
Target of Action
Ticlopidine-d4 primarily targets the adenosine diphosphate (ADP) receptors on the surface of platelets . These receptors play a crucial role in platelet aggregation, a process that contributes to the formation of blood clots.
Mode of Action
This compound is a prodrug, which means it is metabolized in the body to form an active compound . This active metabolite prevents the binding of ADP to its platelet receptor . This impairment hinders the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex , a crucial step in platelet aggregation .
Biochemical Pathways
The inhibition of the ADP receptor by this compound affects the biochemical pathway of platelet aggregation. It appears to act at a final common pathway for platelet activation, which involves an ADP-induced conformational modification of the platelet membrane glycoprotein (GPIIb/IIIa) to form the fibrinogen binding site . This action prevents fibrinogen from binding to the platelet surface, thereby inhibiting platelets from sticking to each other .
Pharmacokinetics
This compound is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged this compound can be detected for up to 96 hours post-dose . Repeated administration of this compound results in a 3- to 4-fold accumulation of the drug after 2 weeks .
Result of Action
The molecular effect of this compound’s action is the prevention of platelet aggregation, which is a key process in thrombus (blood clot) formation . On a cellular level, this results in a reduction in the number of platelets that can aggregate to form a clot. This action is beneficial in the prevention of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain pathological conditions, including viral infections and cancer, can have a massive impact on the endoplasmic reticulum (ER), causing severe damage to the cell and exacerbating the disease . In such cases, this compound could potentially be used to counteract ER stress induced by these conditions .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Ticlopidine-d4, like Ticlopidine, plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with various enzymes and proteins, most notably the P2Y12 component of the ADP receptor on the surface of platelets . The interaction between this compound and this receptor inhibits the binding of fibrinogen to the platelet surface, thereby preventing platelets from sticking to each other .
Cellular Effects
This compound affects various types of cells and cellular processes. Its primary impact is on platelets, where it inhibits aggregation and thus plays a crucial role in preventing thrombotic strokes . It also influences cell function by impacting cell signaling pathways, particularly those involving ADP .
Molecular Mechanism
The molecular mechanism of action of this compound involves its metabolization to an active form that blocks the ADP receptor involved in GPIIb/IIIa receptor activation, leading to platelet aggregation . This blocking action prevents the binding of fibrinogen to the platelet surface, thereby inhibiting platelets from sticking to each other .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in 3- to 4-fold accumulation of the drug after 2 weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Single oral doses of Ticlopidine at 1600 mg/kg and 500 mg/kg were lethal to rats and mice, respectively . Symptoms of acute toxicity were GI hemorrhage, convulsions, hypothermia, dyspnea, loss of equilibrium, and abnormal gait .
Metabolic Pathways
This compound is involved in the Ticlopidine action pathway . It is a primary metabolite and is extensively metabolized, with little unchanged drug present in the plasma . The metabolic pathways of this compound involve various enzymes and cofactors, and it may also affect metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine-d4 involves the incorporation of deuterium atoms into the ticlopidine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: Ticlopidine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thienopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thienopyridine compounds .
Comparación Con Compuestos Similares
Clopidogrel: Another thienopyridine compound with similar antiplatelet properties.
Prasugrel: A more potent thienopyridine with a faster onset of action.
Ticlopidine: The non-deuterated form of Ticlopidine-d4
Uniqueness: this compound’s uniqueness lies in its deuterium substitution, which enhances its stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both research and industrial applications .
Propiedades
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWBOXQYWZNQIN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3=C(C2)C=CS3)Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858483 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-49-1 | |
| Record name | 5-{[2-Chloro(~2~H_4_)phenyl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5](/img/no-structure.png)

